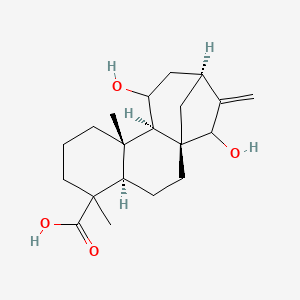
ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid is a complex organic compound with a tetracyclic structure
Mechanism of Action
Ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid, also known as (1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L .
Target of Action
The primary targets of this compound are cancer cells, specifically nasopharyngeal carcinoma CNE2 cells and hepatocellular carcinoma cells . It also targets the NF-kB pathway by stabilizing its inhibitor IkBα .
Mode of Action
The compound exerts its antitumor activity by leading cancer cells to apoptosis . It inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .
Biochemical Pathways
The compound affects the NF-kB pathway. By stabilizing the inhibitor IkBα, it reduces the nuclear p65 and inhibits NF-kB activity . This subsequently affects the NF-kB downstream molecules, leading to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .
Pharmacokinetics
It has been shown that fluorescent mesoporous silica nanoparticles can be used for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice .
Result of Action
The compound effectively inhibits tumor growth. In vivo studies demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . It induces apoptosis in hepatocellular carcinoma cells via inhibiting NF-kB, leading to the decrease of Bcl-2 but the increase of Bax and Bak .
Action Environment
The antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment and limitations of the compound as a small anticancer drug . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .
Biochemical Analysis
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by leading cancer cells to apoptosis
Molecular Mechanism
It is known to exert its effects at the molecular level by leading cancer cells to apoptosis
Dosage Effects in Animal Models
The effects of Ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Functional group modifications: Introduction of hydroxyl and carboxylic acid groups through oxidation and carboxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods often incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid can produce primary alcohols.
Scientific Research Applications
ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,9S,10R,13R)-5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- (1R,4S,5R,9S,10R,13R)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Uniqueness
The uniqueness of ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1S,4R,9S,10R,13S)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-16,21-22H,1,4-10H2,2-3H3,(H,23,24)/t12-,13?,14-,15-,16?,18+,19?,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOLALMVUEAHP-SWTANJRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2C(C[C@H](C3)C(=C)C4O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
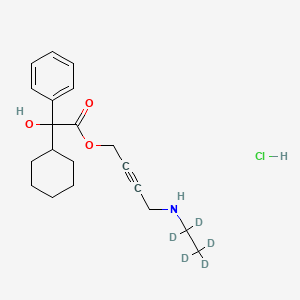
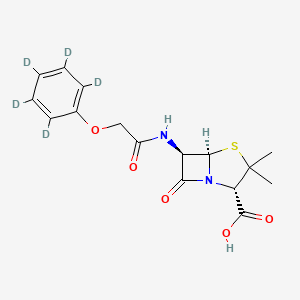


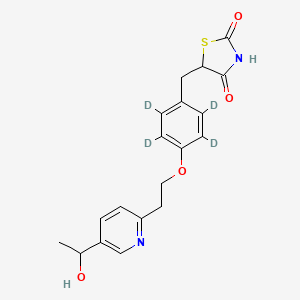

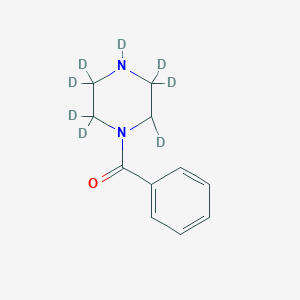
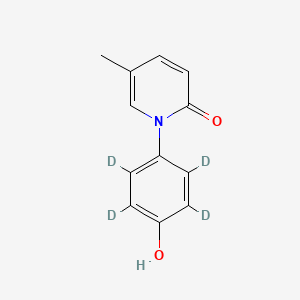
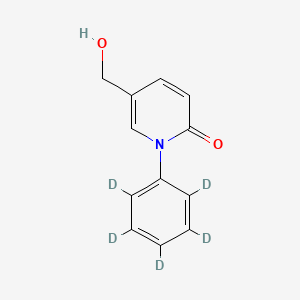
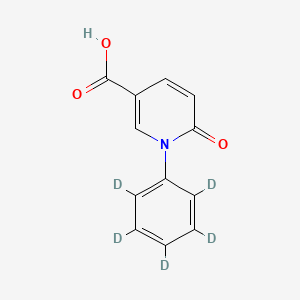

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)
